Diethyl cyclopropylmethyl phosphonate

Catalog No.
S1914656
CAS No.
863975-37-5
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cyclopropylmethyl phosphonate

CAS Number

863975-37-5

Product Name

Diethyl cyclopropylmethyl phosphonate

IUPAC Name

diethoxyphosphorylmethylcyclopropane

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3

InChI Key

SEZHIFQWGROIOQ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1CC1)OCC

Canonical SMILES

CCOP(=O)(CC1CC1)OCC

Diethyl cyclopropylmethyl phosphonate (CAS 863975-37-5) is a specialized organophosphorus compound primarily used as a Horner-Wadsworth-Emmons (HWE) reagent. Its principal function is the stereoselective synthesis of alkenes bearing a cyclopropylmethylidene moiety from aldehydes and ketones. This reagent is valued in synthetic workflows where the introduction of this specific conformationally restricted and metabolically robust cyclopropyl group is critical for the target molecule's function, particularly in medicinal chemistry and the synthesis of bioactive compounds. [REFS-1, REFS-2]

Substituting Diethyl cyclopropylmethyl phosphonate requires careful consideration due to significant downstream consequences. Replacing it with a simple analog like Diethyl ethylphosphonate is not viable, as it fails to introduce the essential cyclopropylmethylidene moiety, a structural group often critical for the biological activity and conformational rigidity of the final product. [1] Opting for the corresponding Wittig reagent, (Cyclopropylmethyl)triphenylphosphonium bromide, introduces major process inefficiencies. The Wittig reaction generates triphenylphosphine oxide (TPPO) as a byproduct, which is notoriously difficult and costly to remove from the reaction mixture, unlike the water-soluble phosphate byproducts of the HWE reaction which are removed by simple aqueous extraction. [REFS-2, REFS-3] This difference fundamentally impacts purification strategy, solvent consumption, and scalability, making the HWE reagent a more process-friendly choice.

Superior Process Efficiency: Aqueous Workup vs. Chromatographic Purification

The primary procurement driver for selecting this HWE reagent over its Wittig-based alternative, (Cyclopropylmethyl)triphenylphosphonium bromide, is the dramatic difference in byproduct properties and removal procedure. The HWE reaction with Diethyl cyclopropylmethyl phosphonate generates a diethyl phosphate salt byproduct, which is readily removed with a simple aqueous wash. [1] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a stable, non-polar organic compound that typically requires extensive column chromatography for complete removal, increasing solvent usage, time, and cost. [2]

Evidence DimensionByproduct Removal Method
Target Compound DataAqueous Extraction (Water-soluble diethyl phosphate byproduct)
Comparator Or BaselineWittig Reagent: Column Chromatography (Organic-soluble triphenylphosphine oxide byproduct)
Quantified DifferenceElimination of a chromatographic purification step, significantly reducing solvent volume and process time.
ConditionsStandard Horner-Wadsworth-Emmons vs. Wittig olefination reaction workup.

This directly translates to lower production costs, reduced solvent waste, and simplified scalability for industrial and laboratory synthesis.

Enabling Access to High-Value Cyclopropyl-Containing Bioactive Scaffolds

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, acting as a conformationally restricted, metabolically stable isostere for groups like vinyl or phenyl. [1] Diethyl cyclopropylmethyl phosphonate provides direct access to the cyclopropylmethylidene unit, a key building block for such structures. For example, phosphonate reagents are instrumental in synthesizing cyclopropane-containing adenosine monophosphate analogs identified as potent drug candidates for treating heart failure. [2] Simple analogs like diethyl ethylphosphonate cannot provide this specific, high-value structural moiety.

Evidence DimensionSynthetic Capability
Target Compound DataInstalls the cyclopropylmethylidene moiety, a key pharmacophore.
Comparator Or BaselineStandard alkyl phosphonates (e.g., Diethyl ethylphosphonate): Installs simple, less structurally complex alkylidene groups.
Quantified DifferenceProvides access to a distinct class of conformationally rigid molecules with demonstrated biological relevance.
ConditionsHorner-Wadsworth-Emmons reaction for the synthesis of bioactive molecule precursors.

For researchers in drug discovery, this reagent is essential for synthesizing novel compounds where the unique properties of the cyclopropyl group are required to achieve desired potency and pharmacokinetic profiles.

High (E)-Alkene Stereoselectivity for Isomerically Pure Products

The Horner-Wadsworth-Emmons reaction, particularly with stabilized phosphonates like Diethyl cyclopropylmethyl phosphonate, is well-established to exhibit high stereoselectivity for the formation of the (E)-alkene isomer. [1] Typical E/Z ratios are greater than 95:5 and often exceed 98:2. This contrasts with non-stabilized Wittig reagents, which frequently yield mixtures of (E) and (Z) isomers or favor the (Z)-alkene, necessitating difficult and yield-reducing purification steps to isolate the desired geometric isomer. [2]

Evidence DimensionE/Z Stereoselectivity
Target Compound DataTypically >95:5, favoring the (E)-alkene.
Comparator Or BaselineNon-stabilized Wittig Reagents: Often produce mixtures or favor the (Z)-alkene.
Quantified DifferenceSignificantly higher isomeric purity of the crude product, often obviating the need for isomer separation.
ConditionsReaction with most aldehydes and many ketones.

Procuring this reagent ensures higher yields of the desired (E)-isomer directly from the reaction, saving time and resources by minimizing or eliminating the need for challenging isomer separations.

Medicinal Chemistry: Synthesis of Conformationally Restricted Drug Candidates

This reagent is the right choice when synthesizing novel molecular entities where a cyclopropyl group is used to lock conformation, enhance metabolic stability, or improve binding affinity. Its ability to cleanly install the cyclopropylmethylidene unit makes it ideal for creating libraries of analogs for structure-activity relationship (SAR) studies.

Process Development and Scale-Up: Olefinations Requiring Simplified Purification

In contexts where process efficiency, cost-effectiveness, and minimizing chromatographic purifications are paramount, this HWE reagent is strongly preferred over Wittig alternatives. Its use leads to a 'greener' and more scalable process due to the easy, extraction-based removal of byproducts.

Complex Molecule Synthesis: Stereoselective Construction of (E)-Alkenes

This compound is indicated for multi-step syntheses where the stereochemical integrity of a newly formed double bond is critical for the success of subsequent transformations. Its high (E)-selectivity ensures a clean conversion, preventing the carry-over of unwanted isomers into later stages of the synthesis.

XLogP3

1

Wikipedia

Diethyl (cyclopropylmethyl)phosphonate

Dates

Last modified: 08-16-2023

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